molecular formula C12H10N2O3 B1637670 5-Nitro-2-(m-tolyloxy)pyridine

5-Nitro-2-(m-tolyloxy)pyridine

Cat. No.: B1637670
M. Wt: 230.22 g/mol
InChI Key: QRZXIWFKHXBUFD-UHFFFAOYSA-N
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Description

5-Nitro-2-(m-tolyloxy)pyridine is a nitro-substituted pyridine derivative featuring a meta-tolyloxy (3-methylphenoxy) group at the 2-position. The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing the compound’s electronic structure and reactivity.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(3-methylphenoxy)-5-nitropyridine

InChI

InChI=1S/C12H10N2O3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-13-12)14(15)16/h2-8H,1H3

InChI Key

QRZXIWFKHXBUFD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituent at the 2-position of the pyridine ring significantly impacts physical properties (e.g., melting point, solubility) and spectral characteristics. Below is a comparative analysis based on evidence:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
5-Nitro-2-(m-tolyloxy)pyridine (Target) 3-Methylphenoxy 244.22 (calculated) Not reported Anticipated $^1$H NMR: Aromatic protons at δ 7.0–8.5 ppm; methyl at δ ~2.4 ppm
5-Nitro-2-(p-tolyl)pyridine 4-Methylphenyl 213.07 Not reported $^1$H NMR: δ 2.44 (s, 3H, CH$_3$), aromatic protons at δ 7.32–9.46 ppm
5-Nitro-2-(thiophen-2-yl)pyridine Thiophen-2-yl 207.23 170–172 $^1$H NMR: δ 7.18 (t, thiophene proton), δ 9.35 (d, pyridine proton)
5-Nitro-2-(3-nitrophenoxy)pyridine 3-Nitrophenoxy 261.19 Not reported Molecular formula: C${11}$H$7$N$3$O$5$; strong NO$_2$ stretching in IR
5-Nitro-2-(n-propylamino)pyridine n-Propylamino 182.20 Not reported SMILES: CCCNC1=CC=C(C=[NH+]1)N+=O; InChIKey: KZWODZHPEMBNTR-UHFFFAOYSA-N

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The meta-tolyloxy group (weakly electron-donating via methyl) contrasts with 3-nitrophenoxy (strongly electron-withdrawing), affecting the pyridine ring’s electron density and reactivity in reactions like 1,3-dipolar cycloadditions .
  • Melting Points: Thiophene-substituted analogs (e.g., 170–172°C ) exhibit higher melting points than alkylamino derivatives, likely due to enhanced aromatic stacking.

Electronic and Reactivity Profiles

  • Nitro Group Effects : The 5-nitro group directs electrophilic attacks to the 3-position of the pyridine ring, a pattern observed in cycloaddition reactions with nitropyridines .
  • Substituent Position : Meta-substituted derivatives (e.g., m-tolyloxy) exhibit distinct electronic environments compared to para-substituted analogs (e.g., p-tolyl ), altering regioselectivity in further functionalization.

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